molecular formula C17H15N3O2S2 B12218991 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B12218991
M. Wt: 357.5 g/mol
InChI Key: BAOPWEPYONLZGR-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-amine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the death of cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide stands out due to its unique combination of a benzylsulfanyl group and a methoxybenzamide moiety. This combination imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C17H15N3O2S2/c1-22-14-9-7-13(8-10-14)15(21)18-16-19-20-17(24-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19,21)

InChI Key

BAOPWEPYONLZGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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